Methyl 5-cyano-2-cyclobutyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-2-cyclobutyloxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group (-CN) and a cyclobutyloxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-cyclobutyloxybenzoate typically involves the reaction of 5-cyano-2-hydroxybenzoic acid with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-cyclobutyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-cyano-2-cyclobutyloxybenzoic acid.
Reduction: 5-amino-2-cyclobutyloxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-cyclobutyloxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-cyclobutyloxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-cyano-2-methoxybenzoate: Similar structure but with a methoxy group instead of a cyclobutyloxy group.
Ethyl 5-cyano-2-cyclobutyloxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-cyano-2-cyclobutyloxybenzoate is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-cyano-2-cyclobutyloxybenzoate |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)11-7-9(8-14)5-6-12(11)17-10-3-2-4-10/h5-7,10H,2-4H2,1H3 |
InChI Key |
UKVPZAWDMNTYNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)OC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.